molecular formula C20H14N4O6 B11956544 2-Nitro-N-(4-((2-nitrobenzoyl)amino)phenyl)benzamide CAS No. 54262-66-7

2-Nitro-N-(4-((2-nitrobenzoyl)amino)phenyl)benzamide

Cat. No.: B11956544
CAS No.: 54262-66-7
M. Wt: 406.3 g/mol
InChI Key: YPTAGXCLYOKDHA-UHFFFAOYSA-N
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Description

2-Nitro-N-(4-((2-nitrobenzoyl)amino)phenyl)benzamide is a complex organic compound with the molecular formula C20H14N4O6 and a molecular weight of 406.358 g/mol . This compound is characterized by the presence of nitro groups and benzamide structures, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-N-(4-((2-nitrobenzoyl)amino)phenyl)benzamide typically involves multi-step organic reactions. One common method includes the nitration of benzamide derivatives followed by coupling reactions to introduce the nitrobenzoyl groups . The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and coupling agents such as dicyclohexylcarbodiimide (DCC) for the amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the hazardous reagents and conditions safely .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-N-(4-((2-nitrobenzoyl)amino)phenyl)benzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Nitro-N-(4-((2-nitrobenzoyl)amino)phenyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-Nitro-N-(4-((2-nitrobenzoyl)amino)phenyl)benzamide involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved may include the inhibition of specific enzymes or the induction of oxidative stress .

Biological Activity

2-Nitro-N-(4-((2-nitrobenzoyl)amino)phenyl)benzamide, with the CAS number 54262-66-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in research and medicine.

  • Molecular Formula : C20H14N4O6
  • Molecular Weight : 406.3 g/mol
  • IUPAC Name : 2-nitro-N-[4-[(2-nitrobenzoyl)amino]phenyl]benzamide
  • Structure : The compound contains multiple functional groups, including nitro and amide groups, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Nitration of Benzamide Derivatives : Introducing nitro groups onto the benzamide structure.
  • Coupling Reactions : Combining the nitrobenzoyl groups with amino phenyl derivatives to form the final product.

The biological activity of this compound is primarily attributed to the presence of nitro groups, which can undergo bioreduction to form reactive intermediates. These intermediates interact with cellular components, potentially leading to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism.
  • Induction of Oxidative Stress : Reactive intermediates can generate reactive oxygen species (ROS), contributing to cellular damage and apoptosis.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties. In vitro studies have shown that it can induce cell death in various cancer cell lines, including:

  • Breast Cancer (T-47D and MDA-MB-435) : Demonstrated significant cytotoxicity with GI50 values ranging from 15.1 to 27.9 µM.
  • Lung Cancer (EKVX) : Showed selective activity with a GI50 value of 21.5 µM.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation.

Case Studies

StudyFindings
O'Connor et al., 2021Demonstrated that the compound can induce apoptosis in hypoxic conditions by releasing reactive intermediates that affect histone acetylation patterns.
Calder et al., 2020Found that compounds similar to this compound showed promising results in reducing tumor growth in pre-clinical models.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with related compounds:

CompoundStructureBiological Activity
4-Nitro-N-(2-((4-nitrobenzoyl)amino)phenyl)benzamideSimilar nitro and amide groupsModerate anticancer activity
3-Nitro-N-(4-((3-nitrobenzoyl)amino)phenyl)benzamideDifferent nitro positioningLower cytotoxicity compared to the target compound

Properties

CAS No.

54262-66-7

Molecular Formula

C20H14N4O6

Molecular Weight

406.3 g/mol

IUPAC Name

2-nitro-N-[4-[(2-nitrobenzoyl)amino]phenyl]benzamide

InChI

InChI=1S/C20H14N4O6/c25-19(15-5-1-3-7-17(15)23(27)28)21-13-9-11-14(12-10-13)22-20(26)16-6-2-4-8-18(16)24(29)30/h1-12H,(H,21,25)(H,22,26)

InChI Key

YPTAGXCLYOKDHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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